molecular formula C6H7BF3KN2O B13457525 Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroborate

Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroborate

Cat. No.: B13457525
M. Wt: 230.04 g/mol
InChI Key: KTZGRGOOMGAZAY-UHFFFAOYSA-N
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Description

Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, which is further substituted with an amino group and a methoxy group. The trifluoroborate group imparts stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or water

    Temperature: 50-100°C

Industrial Production Methods

Industrial production of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The trifluoroborate group can be reduced to form boronic acids or boranes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or nitric acid

    Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst

    Substitution: Sodium hydride, potassium tert-butoxide, or lithium diisopropylamide

Major Products Formed

    Oxidation: Nitro or nitroso derivatives of the pyridine ring

    Reduction: Boronic acids or boranes

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide involves the formation of a palladium complex during the Suzuki–Miyaura coupling reaction. The palladium catalyst facilitates the transmetalation of the trifluoroborate group to the aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved in this process include:

    Palladium Catalyst: Acts as a mediator for the transmetalation reaction.

    Trifluoroborate Group: Provides stability and reactivity to the compound.

Comparison with Similar Compounds

Potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide can be compared with other similar compounds, such as:

The uniqueness of potassium (5-amino-6-methoxypyridin-3-yl)trifluoroboranuide lies in its specific substitution pattern, which imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.

Properties

Molecular Formula

C6H7BF3KN2O

Molecular Weight

230.04 g/mol

IUPAC Name

potassium;(5-amino-6-methoxypyridin-3-yl)-trifluoroboranuide

InChI

InChI=1S/C6H7BF3N2O.K/c1-13-6-5(11)2-4(3-12-6)7(8,9)10;/h2-3H,11H2,1H3;/q-1;+1

InChI Key

KTZGRGOOMGAZAY-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(N=C1)OC)N)(F)(F)F.[K+]

Origin of Product

United States

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